molecular formula C21H19N3O4 B1228938 1-phenylspiro[1,3-diazinane-5,5'-2,4,4a,6-tetrahydro-1H-[1,4]oxazino[4,3-a]quinoline]-2,4,6-trione

1-phenylspiro[1,3-diazinane-5,5'-2,4,4a,6-tetrahydro-1H-[1,4]oxazino[4,3-a]quinoline]-2,4,6-trione

Cat. No. B1228938
M. Wt: 377.4 g/mol
InChI Key: HCBMHQSJBAJGHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-phenylspiro[1,3-diazinane-5,5'-2,4,4a,6-tetrahydro-1H-[1,4]oxazino[4,3-a]quinoline]-2,4,6-trione is a member of quinolines.

Scientific Research Applications

Heterocyclic Synthesis and Structural Analysis

1-Phenylspiro[1,3-diazinane-5,5'-2,4,4a,6-tetrahydro-1H-[1,4]oxazino[4,3-a]quinoline]-2,4,6-trione serves as a key intermediate in the synthesis of complex heterocyclic compounds. Studies have explored its use in the formation of novel heterocyclic systems, like spiro[pyrrole-2,1′-pyrrolo[3,2,1-ij]quinoline] and other related structures. These compounds are structurally related to various alkaloids and have potential applications in medicinal chemistry (Tutynina, Maslivets, & Maslivets, 2014).

Multi-Component Reactions and Regioselectivity

The compound is involved in multi-component reactions, demonstrating versatility in synthesizing diastereoselective heterocycles. These reactions are crucial for the development of compounds with potential pharmaceutical applications, particularly in the creation of complex molecular structures through selective bond formation (Patel, Patel, Padrón, & Patel, 2020).

Spiro Compound Synthesis

1-Phenylspiro[1,3-diazinane-5,5'-2,4,4a,6-tetrahydro-1H-[1,4]oxazino[4,3-a]quinoline]-2,4,6-trione is a key component in synthesizing spiro compounds, a class of chemicals significant in drug discovery. These compounds often exhibit unique biological activities and can be used as building blocks in the development of new therapeutic agents (Aslanpanjeh, Poursattar Marjani, Khalafy, & Etivand, 2019).

Microwave-Assisted Synthesis

The compound's utility in microwave-assisted synthesis methods has been explored. This technique offers a rapid and efficient approach for synthesizing various heterocyclic derivatives, contributing to advancements in green chemistry and streamlined pharmaceutical synthesis (Ghahremanzadeh, Rashid, Zarnani, & Naeimi, 2014).

properties

Product Name

1-phenylspiro[1,3-diazinane-5,5'-2,4,4a,6-tetrahydro-1H-[1,4]oxazino[4,3-a]quinoline]-2,4,6-trione

Molecular Formula

C21H19N3O4

Molecular Weight

377.4 g/mol

IUPAC Name

1-phenylspiro[1,3-diazinane-5,5'-2,4,4a,6-tetrahydro-1H-[1,4]oxazino[4,3-a]quinoline]-2,4,6-trione

InChI

InChI=1S/C21H19N3O4/c25-18-21(19(26)24(20(27)22-18)15-7-2-1-3-8-15)12-14-6-4-5-9-16(14)23-10-11-28-13-17(21)23/h1-9,17H,10-13H2,(H,22,25,27)

InChI Key

HCBMHQSJBAJGHM-UHFFFAOYSA-N

SMILES

C1COCC2N1C3=CC=CC=C3CC24C(=O)NC(=O)N(C4=O)C5=CC=CC=C5

Canonical SMILES

C1COCC2N1C3=CC=CC=C3CC24C(=O)NC(=O)N(C4=O)C5=CC=CC=C5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-phenylspiro[1,3-diazinane-5,5'-2,4,4a,6-tetrahydro-1H-[1,4]oxazino[4,3-a]quinoline]-2,4,6-trione
Reactant of Route 2
1-phenylspiro[1,3-diazinane-5,5'-2,4,4a,6-tetrahydro-1H-[1,4]oxazino[4,3-a]quinoline]-2,4,6-trione
Reactant of Route 3
1-phenylspiro[1,3-diazinane-5,5'-2,4,4a,6-tetrahydro-1H-[1,4]oxazino[4,3-a]quinoline]-2,4,6-trione
Reactant of Route 4
1-phenylspiro[1,3-diazinane-5,5'-2,4,4a,6-tetrahydro-1H-[1,4]oxazino[4,3-a]quinoline]-2,4,6-trione
Reactant of Route 5
Reactant of Route 5
1-phenylspiro[1,3-diazinane-5,5'-2,4,4a,6-tetrahydro-1H-[1,4]oxazino[4,3-a]quinoline]-2,4,6-trione
Reactant of Route 6
1-phenylspiro[1,3-diazinane-5,5'-2,4,4a,6-tetrahydro-1H-[1,4]oxazino[4,3-a]quinoline]-2,4,6-trione

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